
1,2-Diiodobenzene
Overview
Description
1,2-Diiodobenzene (C₆H₄I₂, CAS 615-42-9) is an ortho-dihalogenated aromatic compound characterized by two iodine atoms at the 1,2-positions of the benzene ring. Key properties include a molecular weight of 329.91 g/mol, density of 2.469 g/cm³, and a boiling point of 284.8°C . It is stabilized with copper chips to prevent decomposition, reflecting its relative thermal instability compared to lighter dihalobenzenes . The compound is widely utilized in cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings, due to the high reactivity of iodine as a leaving group .
Preparation Methods
Reaction of o-Iodotrimethylsilane with Iodine
This approach uses o-iodotrimethylsilane as the starting material.
- Procedure :
- Combine o-iodotrimethylsilane (0.5 mmol) with elemental iodine (0.5 mmol) in acetonitrile.
- Add a catalyst like 1-chloromethyl-4-fluorine-1,4-diazabicyclo[2.2.2]octane di(tetrafluoroborate) salt (1 mmol).
- Stir for 30 minutes at room temperature.
- Purify the product via column chromatography using silica gel.
- Yield : Up to 96%.
- Advantages : High yield and mild reaction conditions make this method efficient for laboratory-scale synthesis.
Potassium Carbonate-Mediated Reaction in DMF
This method employs potassium carbonate as a base in N,N-dimethylformamide (DMF).
- Reaction Conditions :
- Conducted at 100°C under atmospheric pressure for 4 hours using the Schlenk technique.
- The mixture includes ortho-substituted iodoarene, amine, potassium carbonate, and a catalyst.
- Yield : Approximately 91%.
- Remarks : This process is efficient and reproducible but requires careful handling of DMF due to its toxicity.
Copper-Catalyzed Reaction in Acetonitrile
A copper(I) oxide catalyst facilitates this reaction.
- Reaction Conditions :
- Cesium carbonate acts as the base.
- Imidazole-4-carboxylic acid is used as a ligand.
- The reaction proceeds at 80°C for 24 hours.
- Yield : Around 42%.
- Remarks : Moderate yield; however, the use of copper catalysts can introduce trace metal impurities in the product.
Palladium-Catalyzed Cross-Coupling
This method employs palladium-based catalysts for regioselective synthesis.
- Procedure :
- Use tetrakis(triphenylphosphine)palladium(0) as the catalyst along with potassium phosphate in a solvent mixture of ethanol and toluene.
- Reflux under an inert atmosphere for up to 18 hours.
- Yield : Approximately 58.2%.
- Advantages : High regioselectivity but requires expensive palladium catalysts.
Data Table Summary
Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|---|
Direct Iodination | Benzene, Iodine | Oxygen | None | 280°C | 24 h | Not specified |
Trimethylsilane Reaction | o-Iodotrimethylsilane, Iodine | Catalyst Salt | Acetonitrile | Room Temp | 30 min | Up to 96% |
Potassium Carbonate Method | Ortho-Iodoarene, Amine | K₂CO₃ | DMF | 100°C | 4 h | ~91% |
Copper Catalysis | Iodoarene, Phenol | Cu₂O, Cs₂CO₃ | Acetonitrile | 80°C | 24 h | ~42% |
Palladium Catalysis | Iodoarene Derivatives | Pd(0), K₃PO₄ | Toluene/Ethanol | Reflux | ~18 h | ~58.2% |
Notes on Mechanistic Insights
Photolysis of 1,2-diiodobenzene can lead to benzyne formation through homolytic cleavage of C–I bonds. This process involves nonadiabatic deactivation pathways and radical intermediates, which are crucial in understanding its reactivity in organic synthesis.
Chemical Reactions Analysis
1,2-Diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Photochemical Reactions: Upon photolysis, this compound forms benzyne intermediates, which are highly reactive and can undergo further reactions to form various aromatic compounds.
Coupling Reactions: It is useful in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1,2-Diiodobenzene has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including purino[8,9-f]phenanthridines and other fused purine systems.
Pharmaceuticals: It acts as a precursor for the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: It is used in the preparation of various polymers and advanced materials due to its ability to form stable carbon-iodine bonds.
Mechanism of Action
The mechanism of action of 1,2-diiodobenzene primarily involves the formation of reactive intermediates such as benzyne upon photolysis. The homolytic cleavage of the carbon-iodine bonds leads to the formation of benzyne and molecular iodine. This benzyne intermediate can then participate in various addition and substitution reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Ortho-Dihalobenzenes
Physical and Thermodynamic Properties
The ortho-dihalobenzenes (1,2-difluorobenzene, 1,2-dichlorobenzene, 1,2-dibromobenzene, and 1,2-diiodobenzene) exhibit distinct physical properties influenced by halogen size and electronegativity (Table 1).
Table 1. Comparative Properties of Ortho-Dihalobenzenes
Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|
1,2-Difluorobenzene | 114.09 | 1.41 | 92–94 |
1,2-Dichlorobenzene | 147.00 | 1.30 | 179–181 |
1,2-Dibromobenzene | 235.92 | 2.26 | 225–227 |
This compound | 329.91 | 2.47 | 284.8 |
- Boiling Points : Increase with halogen atomic mass (F < Cl < Br < I). The trend aligns with stronger London dispersion forces in heavier halogens .
- Density : Correlates with halogen atomic radius; iodine’s large size contributes to higher density in this compound .
Reactivity in Cross-Coupling Reactions
This compound demonstrates superior reactivity in palladium- and copper-catalyzed reactions compared to lighter analogs:
- Sonogashira Coupling: Efficiently forms 1,2-diethynylbenzene with trimethylsilylacetylene (86% yield) due to iodine’s lower bond dissociation energy .
- Buchwald-Hartwig Amination : Used to synthesize diarylaniline intermediates in drug discovery (e.g., BET bromodomain inhibitors) .
- Photoinduced Carbazole Synthesis : Reacts with amines under UV light to generate carbazoles via benzyne intermediates, a pathway less accessible with 1,2-dibromobenzene .
In contrast, 1,2-dichlorobenzene and 1,2-dibromobenzene often require harsher conditions or higher catalyst loadings for similar transformations .
Comparison with Meta-Diiodobenzene (1,3-Diiodobenzene)
1,3-Diiodobenzene (CAS 626-00-6) differs in halogen positioning, leading to distinct properties:
- Crystallographic Behavior : Ortho-substituted diiodobenzenes exhibit stronger halogen bonding due to proximity of iodine atoms, critical in crystal engineering .
Fluorinated Derivatives: 1,2-Diiodotetrafluorobenzene
1,2-Diiodotetrafluorobenzene (C₆F₄I₂, CAS 2708-97-6) introduces fluorine substituents, altering properties significantly (Table 2):
Table 2. This compound vs. 1,2-Diiodotetrafluorobenzene
Property | This compound | 1,2-Diiodotetrafluorobenzene |
---|---|---|
Molecular Weight | 329.91 | 401.87 |
Density (g/cm³) | 2.47 | 2.67 |
Boiling Point (°C) | 284.8 | 232.6 |
Halogen Bond Strength | Moderate | High (fluorine electronegativity enhances polarization) |
Biological Activity
1,2-Diiodobenzene (C6H4I2) is an aromatic compound with two iodine substituents located on adjacent carbon atoms of the benzene ring. Its unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
This compound is a member of the diiodobenzene family, which includes 1,3- and 1,4-diiodobenzene isomers. The presence of iodine atoms enhances its reactivity and biological interactions compared to other benzene derivatives. Its molecular structure is characterized by:
- Molecular Formula : C6H4I2
- Molecular Weight : 295.89 g/mol
- Melting Point : 39-41 °C
- Boiling Point : 188 °C
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
- Antimicrobial Activity : Studies have shown that halogenated compounds like this compound exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes and metabolic processes.
- Photochemical Reactions : Research indicates that photolysis of this compound can generate reactive intermediates such as benzyne, which can participate in further chemical reactions. This property has implications for synthetic organic chemistry and material science .
- Cancer Research : Recent studies have explored the use of this compound derivatives in cancer treatment. For instance, it has been used as a precursor in synthesizing compounds that inhibit specific cancer-related proteins .
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Photochemical Behavior
In another investigation focusing on photochemical reactions, researchers demonstrated that upon exposure to UV light, this compound undergoes photolysis to form benzyne intermediates. These intermediates were further reacted with nucleophiles to synthesize complex organic molecules .
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 0.25 mg/mL |
Bacillus subtilis | 12 | 0.5 mg/mL |
Escherichia coli | 8 | Not effective |
Table 2: Photolytic Reaction Products of this compound
Reaction Conditions | Products Formed | Yield (%) |
---|---|---|
UV Light (254 nm) | Benzyne | Variable |
Reaction with Nucleophiles | Various Substituted Aromatics | High |
The biological activity of this compound can be explained through its chemical reactivity:
- Electrophilic Substitution : The iodine atoms are good leaving groups, facilitating electrophilic substitution reactions that can modify biological molecules.
- Formation of Reactive Intermediates : Upon photolysis or thermal degradation, it generates reactive intermediates like benzyne which can interact with nucleophiles in biological systems.
Q & A
Q. Basic: How can researchers optimize the synthesis of 1,2-diiodobenzene to minimize side reactions?
Methodological Answer:
The synthesis of this compound often involves magnesium-iodine exchange reactions or coupling protocols. Key optimizations include:
- Reaction Time Adjustment : Reducing the reaction time from 6 hours to shorter durations (e.g., 2–4 hours) during the magnesium-iodine exchange step minimizes over-iodination or decomposition .
- Catalytic Systems : Using Pd(PPh₃)₄ (0.03 mmol) and CuI (0.3 mmol) in THF under argon enhances regioselectivity and reduces byproducts like mono-iodinated intermediates .
- Purification : Flash column chromatography with ethyl acetate/hexane gradients effectively isolates the product from unreacted iodine or residual copper catalysts .
Q. Basic: What are the critical physical properties of this compound that influence experimental design?
Methodological Answer:
Key properties include:
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (vapor density: 11.38, heavier than air) .
- Decomposition Risks : Avoid exposure to light and heat (>230°C), which can release toxic gases like hydrogen iodide .
- Storage : Store in amber glass containers at <25°C with copper stabilizers to prevent oxidative degradation .
- First Aid : Immediate washing with water for skin/eye contact and use of activated charcoal for accidental ingestion .
Q. Advanced: How does this compound participate in catalytic C–S bond formation for heterocycle synthesis?
Methodological Answer:
In copper-catalyzed three-component reactions, this compound acts as a coupling partner with ynones and sulfur to form tetrasubstituted (Z)-1,2-bis(arylthio)alkenes or benzo[b][1,4]dithiines. Key steps:
- Syn-Addition Mechanism : Sulfur inserts into the alkyne bond of ynone, followed by aryl iodide coupling .
- Optimization : Use this compound (1 equiv.), arylboronic acid (2.2 equiv.), and K₂CO₃ (4 equiv.) in H₂O/EtOH (1:1) at 80°C for 90%+ yields .
- Characterization : Confirm regiochemistry via X-ray crystallography (CCDC data) and mass spectrometry (e.g., m/z 330.85 for [C₆H₅I₂⁺]) .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from isomerization or solvent effects. Strategies include:
- Comparative Analysis : Cross-reference NMR (¹H, ¹³C, 2D-COSY) with computational models (DFT) to validate structural assignments .
- Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., CCDC 2167555) to resolve ambiguities in regiochemistry .
- Mass Spectrometry : Monitor isotopic patterns (e.g., iodine’s 127/131 amu split) to distinguish fragmentation pathways .
Q. Advanced: What methodologies address inconsistencies in catalytic efficiency studies involving this compound?
Methodological Answer:
Inconsistencies may stem from trace impurities or reaction condition variability. Mitigation approaches:
- Standardized Protocols : Pre-dry solvents (THF, DMF) over molecular sieves and degas with argon to eliminate moisture/oxygen interference .
- Control Experiments : Include internal standards (e.g., 1,3-diiodobenzene at m/z 330.85) in GC-MS or LC-MS workflows .
- Statistical Analysis : Apply ANOVA or linear regression to assess parameter significance (e.g., temperature, catalyst loading) across triplicate trials .
Q. Advanced: How is this compound utilized in designing iodobismuthates or magnetic nanomaterials?
Methodological Answer:
- Iodobismuthate Synthesis : React this compound with BiI₃ under solvothermal conditions to form hybrid perovskites. Characterize via UV-vis (bandgap ~2.1 eV) and photoluminescence .
- Magnetic Catalysts : Immobilize Pd on Fe₃O₄/chitosan nanoparticles using this compound as a linker; confirm stability via TEM and ICP-OES .
Properties
IUPAC Name |
1,2-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOLNFYSRZVALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060648 | |
Record name | Benzene, 1,2-diiodo- | |
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Molecular Weight |
329.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
Record name | 1,2-Diiodobenzene | |
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Vapor Pressure |
0.00593 [mmHg] | |
Record name | 1,2-Diiodobenzene | |
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CAS No. |
615-42-9 | |
Record name | 1,2-Diiodobenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=615-42-9 | |
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Record name | Benzene, 1,2-diiodo- | |
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Record name | 1,2-DIIODOBENZENE | |
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Record name | Benzene, 1,2-diiodo- | |
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Record name | Benzene, 1,2-diiodo- | |
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Record name | 1,2-diiodobenzene | |
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